(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid
Description
Properties
Molecular Formula |
C11H14BFO4 |
|---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-2-17-11(14)6-3-8-7-9(12(15)16)4-5-10(8)13/h4-5,7,15-16H,2-3,6H2,1H3 |
InChI Key |
LDEAZUZWIHKCAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CCC(=O)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Grignard Reaction and Boronation
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-fluoro-4-ethoxybromobenzene + Mg turnings in THF, 40–60°C, reflux | Formation of arylmagnesium bromide intermediate | Quantitative formation of Grignard reagent after 1 hour addition and reflux |
| 2 | Addition of trimethyl borate in THF at -70°C, stirring 3 h, then room temp 20 h | Boronation of Grignard intermediate to form boronate ester | Crude 3-fluoro-4-ethoxyphenyl boronic acid obtained after acidic work-up |
| 3 | Acidic hydrolysis with 6M HCl at 5°C, extraction with ethyl acetate, washing, drying | Conversion of boronate ester to boronic acid | 22.3 g crude product obtained (from 22.8 g starting bromide) |
| 4 | Purification by silica gel chromatography (ethyl acetate/heptane) | Isolation of pure boronic acid | 17.6 g isolated (yield not explicitly stated) |
This method is well-documented and provides a robust route to the fluorinated boronic acid intermediate, which can be further functionalized.
Preparation via Lithium-Halogen Exchange and Boronation
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-bromo-2-ethoxy-1-fluorobenzene + n-butyllithium in THF/hexane at -78°C for 40 min | Lithium-halogen exchange to form aryllithium intermediate | Controlled low temperature to avoid side reactions |
| 2 | Addition of trimethyl borate at -78°C to room temperature over 4 h | Formation of boronate intermediate | 69% yield reported for boronic acid after work-up |
| 3 | Quenching with 1N HCl, extraction with ethyl acetate, washing with brine, drying | Hydrolysis to boronic acid | Purification by standard extraction and drying |
This approach is favored for its mild conditions and good yields, especially for sensitive fluorinated substrates.
Palladium-Catalyzed Coupling for Side Chain Introduction
To introduce the 3-ethoxy-3-oxopropyl side chain onto the 4-fluorophenylboronic acid, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-ethoxy-3-fluorophenylboronic acid + appropriate halide intermediate + Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) + base (Na2CO3) in DME/water | Cross-coupling to attach side chain | 87% yield reported under reflux for 16 h |
| 2 | Work-up by filtration, washing, drying | Isolation of coupled product | Product characterized by NMR and LC-MS |
This step is critical for installing the keto-ethoxypropyl substituent on the aromatic ring, enabling the final target compound formation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | -78°C to reflux (depending on step) | Low temperatures favor lithiation and boronation; reflux needed for coupling |
| Solvents | THF, DME, hexane, ethyl acetate | THF preferred for organometallic stability; DME for coupling |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |
| Work-up | Acidic quench (HCl), extraction, washing with brine | Essential for clean conversion to boronic acid |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity for research or industrial use |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Grignard formation | 3-fluoro-4-ethoxybromobenzene + Mg | 40–60°C, reflux, THF | Quantitative | Formation of arylmagnesium intermediate |
| 2 | Boronation | Trimethyl borate | -70°C to RT, THF | ~87% | Boronate ester intermediate |
| 3 | Hydrolysis | 6M HCl | 5°C, aqueous work-up | - | Conversion to boronic acid |
| 4 | Cross-coupling | Pd catalyst, base, side chain halide | Reflux, DME/water | 87% | Installation of 3-ethoxy-3-oxopropyl group |
Research Findings and Considerations
- The use of low temperatures (-70 to -78°C) during lithiation and boronation steps is critical to minimize side reactions and maximize yield.
- The choice of boron source (trimethyl borate or triisopropyl borate) affects reaction kinetics and purity.
- Palladium-catalyzed coupling reactions are efficient for side chain introduction, with ligand and base choice influencing reaction rate and selectivity.
- Purification by chromatography or recrystallization is necessary to achieve high purity, especially for pharmaceutical or advanced material applications.
- The fluorine substituent on the aromatic ring influences reactivity and stability of intermediates, requiring careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as a Drug Intermediate
Boronic acids, including (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid, are pivotal in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors. The compound serves as an essential building block for synthesizing various bioactive molecules, including those targeting cancer therapies. For instance, boronic acids have been utilized to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer treatment .
Case Study: EGFR Inhibition
- Objective : To evaluate the efficacy of boronic acid derivatives in inhibiting EGFR.
- Methodology : Cell cultures were treated with varying concentrations of the compound, followed by assessment of cell viability and receptor activity.
- Findings : The study demonstrated that compounds similar to (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid effectively reduced EGFR activity, indicating potential for therapeutic use in oncological settings.
Material Science
2.1 Surface Modification
The compound's reactivity with silicon surfaces has been explored for its potential in semiconductor applications. Specifically, (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid has shown promise in forming stable boron-containing monolayers on silicon substrates, enhancing their electrical properties .
Data Table: Surface Reactivity Comparison
| Compound | Reaction Type | Boron Coverage Ratio | Thermodynamic Favorability |
|---|---|---|---|
| Boric Acid | Cl-Si(100) | 1x | Baseline |
| 4-Fluorophenylboronic Acid | Cl-Si(100) | 2.8x | More favorable |
| (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid | Cl-Si(100) | TBD | TBD |
Cosmetic Formulations
3.1 Stability and Efficacy in Topical Applications
Recent studies have investigated the use of boronic acids in cosmetic formulations due to their ability to enhance skin penetration and stability of active ingredients. The incorporation of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid into topical products has shown improved efficacy in delivering therapeutic agents through the skin barrier .
Case Study: Topical Formulation Development
- Objective : To assess the stability and bioavailability of a new cosmetic formulation containing boronic acid derivatives.
- Methodology : The formulation underwent stability tests under various conditions, and skin penetration studies were conducted using human epidermal models.
- Findings : The formulation exhibited enhanced stability and improved absorption rates compared to traditional formulations.
Mechanism of Action
The mechanism of action of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of boronate esters or amides. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Substituent Position and Electronic Effects
Compound A : (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid (CAS 660440-57-3)
- Structural Difference : The ethoxy-oxopropyl group is para to the boronic acid, unlike the meta substitution in the target compound.
- However, meta-substitution may offer better regioselectivity in certain reactions .
Compound B : 3-Ethoxy-4-fluorophenylboronic acid (CAS 900174-65-4)
- Structural Difference : Lacks the oxopropyl chain but retains ethoxy and fluoro groups.
- Impact : The absence of the oxopropyl ester reduces molecular weight (MW = 198.0 g/mol) and alters solubility. The shorter chain decreases lipophilicity, making it less suitable for lipid membrane penetration in drug design .
Functional Group Variations
Compound C : (4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid (CAS 850568-19-3)
- Structural Difference : Incorporates a carbamoyl group between the aromatic ring and the ethoxy-oxopropyl chain.
Compound D : (3-(Difluoromethoxy)-4-fluorophenyl)boronic acid (CAS 958451-70-2)
- Structural Difference : Replaces the ethoxy-oxopropyl group with a difluoromethoxy substituent.
- Impact : Difluoromethoxy is more electronegative, increasing the boronic acid's Lewis acidity and accelerating transmetallation in Suzuki reactions. However, it may reduce stability under basic conditions .
Substituent Chain Length and Steric Effects
Compound E : (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (CAS 850568-44-4)
- Structural Difference : Methoxy group instead of ethoxy in the oxopropyl chain.
- The ethoxy variant offers better solubility in non-polar solvents .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP)* | Reactivity in Suzuki Coupling |
|---|---|---|---|---|---|
| Target Compound | 913835-82-2 | 242.0 | meta-fluoro, ethoxy-oxopropyl | 2.1 | Moderate (steric hindrance) |
| (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid | 660440-57-3 | 222.05 | para-ethoxy-oxopropyl | 1.8 | High |
| 3-Ethoxy-4-fluorophenylboronic acid | 900174-65-4 | 198.0 | meta-fluoro, ethoxy | 1.5 | High (low steric bulk) |
| (3-(Difluoromethoxy)-4-fluorophenyl)boronic acid | 958451-70-2 | 216.9 | meta-fluoro, difluoromethoxy | 1.9 | Very High (acidic boron) |
| (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid | 850568-44-4 | 228.0 | meta-methoxy-oxopropyl | 1.7 | Moderate-High |
Research Findings
- Synthetic Utility: The target compound’s ethoxy-oxopropyl chain enhances stability during storage compared to simpler boronic acids, as noted in commercial SDS documents .
- Pharmacological Relevance: Analogs with carbamoyl groups (e.g., Compound C) show promise as intermediates in kinase inhibitor synthesis, whereas the target compound is preferred for non-polar drug candidates .
- Reactivity Trends : Fluorine substitution ortho to the boronic acid (as in Compound D) significantly increases coupling yields with electron-deficient aryl halides .
Biological Activity
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a fluorophenyl moiety, allowing it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in drug development, and relevant research findings.
- Molecular Formula : C11H15BO4
- Molecular Weight : 215.05 g/mol
- CAS Number : 913835-82-2
- IUPAC Name : (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid
The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is crucial for their role as enzyme inhibitors, particularly in the inhibition of serine proteases and kinases. The specific mechanism for (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves:
- Formation of Covalent Bonds : The boronic acid group can react with hydroxyl groups in target proteins or substrates.
- Inhibition of Enzymatic Activity : By binding to active sites, this compound can inhibit enzymes involved in critical biological pathways.
Antimicrobial Activity
Research indicates that boronic acids can inhibit the growth of various pathogens. For instance, compounds similar to (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid have shown effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum. The inhibition mechanism is often linked to the disruption of metabolic pathways essential for pathogen survival.
| Compound | Target Pathway | IC50 (µM) |
|---|---|---|
| 6k | Pf DXR | 1.21 |
| 6e | Pf DXR | 16.83 |
Enzyme Inhibition
Studies have demonstrated that boronic acids can serve as potent inhibitors for various enzymes. For example, the compound's structural features may enhance its selectivity towards specific enzymes involved in cancer progression.
Case Studies
- CARM1 Inhibition : A study highlighted that certain boronic acid derivatives exhibit significant inhibitory effects on CARM1, a protein associated with various cancers. The compound showed a degradation potency with a DC50 value of 8.1 nM in MCF7 cells, indicating its potential as an anti-cancer agent .
- Antimalarial Activity : Research into related compounds revealed promising antimalarial properties against Plasmodium species, suggesting that modifications to the boronic acid structure could lead to enhanced efficacy against malaria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
